5-((Dimethyl(oxo)-amda6-sulfanylidene)amino)-2-fluorobenzoic acid
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Overview
Description
5-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}-2-fluorobenzoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorine atom attached to a benzoic acid moiety, along with a dimethyl(oxo)-lambda6-sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}-2-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is the introduction of the fluorine atom into the benzoic acid structure through electrophilic aromatic substitution. This is followed by the incorporation of the dimethyl(oxo)-lambda6-sulfanylidene group via nucleophilic substitution or addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}-2-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the dimethyl(oxo)-lambda6-sulfanylidene group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}thiophene-2-carboxylic acid
- 2-fluorobenzoic acid
- 5,5′-dimethyl-2,2′-bipyridine
Uniqueness
Compared to similar compounds, 5-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}-2-fluorobenzoic acid stands out due to its unique combination of functional groups
Properties
CAS No. |
2060050-85-1 |
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Molecular Formula |
C9H10FNO3S |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO3S/c1-15(2,14)11-6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
XIQZJVNVYOVQJG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC(=C(C=C1)F)C(=O)O)(=O)C |
Origin of Product |
United States |
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